(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula and a molecular weight of approximately 247.97 g/mol. This compound features a trifluoromethoxy group and a methoxycarbonyl group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity. The compound is classified under boronic acids, which are widely utilized in organic synthesis, particularly in cross-coupling reactions.
The synthesis of (4-(methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid can be achieved through various methods, primarily involving the reaction of appropriate boron-containing precursors with functionalized aromatic compounds. A common approach includes:
For example, the reaction may proceed in a microwave vial setup where the precursors are combined with solvents like tetrahydrofuran and water, followed by heating to enhance reaction efficiency .
The molecular structure of (4-(methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid can be represented using its SMILES notation: COC(=O)C1=C(C(F)(F)F)C=C(B(O)O)C=C1. The structure features:
(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid is versatile in various chemical reactions:
The mechanism of action for (4-(methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid primarily involves its role as a nucleophile in cross-coupling reactions. The process typically follows these steps:
This mechanism highlights how substituents on the aromatic ring can influence reactivity and selectivity in synthetic applications .
(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid finds significant applications in scientific research and industrial chemistry:
CAS No.: 64726-91-6
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9